molecular formula C13H23NO3 B8100728 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

Cat. No.: B8100728
M. Wt: 241.33 g/mol
InChI Key: OTDCXAASUKNCST-UHFFFAOYSA-N
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Description

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (: 936545-64-1) is a chemical building block featuring a protected isoquinuclidine scaffold with a hydroxymethyl functional group. This compound has a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing the compound's stability and making it a versatile intermediate for further synthetic manipulation, particularly through reactions at the alcohol group . The 2-azabicyclo[2.2.2]octane (isoquinuclidine) core is a privileged structure in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional bridgehead structure confers significant potential in pharmaceutical research, often mimicking the stereochemistry of bioactive molecules . This scaffold is a known precursor in the synthesis of complex alkaloids and active pharmaceutical ingredients. For instance, isoquinuclidine derivatives are key intermediates in the synthetic pathways of important therapeutics, such as the anti-influenza drug oseltamivir (Tamiflu) . The inherent value of this framework lies in its ability to serve as a core structure for developing new pharmacological agents, making this Boc-protected derivative a valuable starting material for researchers in drug discovery and organic synthesis . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. The product should be stored under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10-4-6-13(14,9-15)7-5-10/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDCXAASUKNCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Boc 2 Azabicyclo 2.2.2 Octane 1 Methanol and Analogs

Strategies for Constructing the 2-Azabicyclo[2.2.2]octane Core

The rigid, bicyclic framework of the 2-azabicyclo[2.2.2]octane system presents unique synthetic challenges. Chemists have devised a variety of elegant strategies to construct this core, ranging from the formation of key intramolecular bonds to the orchestrated assembly of multiple components.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and direct approach to forge the bicyclic structure of the 2-azabicyclo[2.2.2]octane core. These methods rely on the strategic placement of reactive functional groups within an acyclic or monocyclic precursor, which then unite to form the characteristic bridged system.

A notable strategy involves a cascade or domino sequence, such as the condensation of hydroxylamine (B1172632) with an appropriately substituted aldehyde. This process can initiate an intramolecular 1,3-dipolar cycloaddition of a resulting nitrone with a tethered alkene, yielding a fused isoxazolidine-azabicyclo[2.2.2]octane product as a single stereoisomer. core.ac.uk This approach has been successfully applied in the formal synthesis of alkaloids like (±)-19-hydroxyibogamine. core.ac.uk

Other key intramolecular cyclization strategies include:

Dieckmann-analogous cyclization , which has been employed to create key intermediates for the synthesis of conformationally restricted kappa-opioid receptor (KOR) agonists based on the diazabicyclo[2.2.2]octane scaffold. rsc.org

Tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones that possess a leaving group at the delta-position provides a practical, high-yield route to 2-azabicyclo[2.2.2]octane-1-carboxylic acid. acs.org

Titanium-mediated intramolecular SN2 ring closure has proven effective in achieving stereocenter inversion, a crucial step in the stereoselective synthesis of bridged bicyclic morpholines like 2-oxa-5-azabicyclo[2.2.2]octane. acs.org

These diverse cyclization tactics underscore the versatility of building the scaffold from within a pre-assembled carbon chain.

Intermolecular and Intramolecular Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the synthesis of the 2-azabicyclo[2.2.2]octane skeleton. Both intermolecular and intramolecular variants are extensively used, often providing high levels of regio- and stereoselectivity.

Intramolecular Hetero-Diels-Alder (IMHDA) Reactions: A particularly effective method involves the IMHDA reaction of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines. thieme-connect.com This acid-catalyzed transformation proceeds smoothly to afford tricyclic imines that contain the 2-azabicyclo[2.2.2]octane scaffold in moderate to very good yields. thieme-connect.com Similarly, nature-inspired intramolecular [4+2] cycloadditions have been used to construct the sterically congested bicyclo[2.2.2]octane core found in natural products like andibenin B. nih.gov Studies on the regioselectivity of these reactions have shown that conjugation of the dienophile with neighboring aromatic groups can favor the formation of the desired bridged bicyclo[2.2.2]octane skeletons. nih.gov

Intermolecular Aza-Diels-Alder Reactions: These reactions typically involve the cycloaddition of a diene with an imine dienophile. One-pot, three-component aza-Diels-Alder reactions, for instance, can efficiently synthesize 2-azabicyclo[2.2.2]octanones from aromatic amines, aldehydes, and enones under microwave irradiation with an iodine catalyst. walshmedicalmedia.com The use of silyl (B83357) enol ethers as dienes reacting with electron-deficient nitriles, such as p-toluenesulfonyl cyanide, also yields the 2-azabicyclo[2.2.2]octane framework after hydrolysis. researchgate.net Furthermore, Lewis acid-promoted aza-[4+2] cycloadditions between chiral cyclic 2-amidodienes and N-sulfonyl aldimines provide an efficient pathway to optically enriched isoquinuclidines. nih.govacs.org

Examples of Diels-Alder Reactions for 2-Azabicyclo[2.2.2]octane Synthesis
Reaction TypeReactantsKey Conditions/CatalystProduct TypeReference
Intramolecular Hetero-Diels-Alder4-Alkenyl-substituted 1,4-dihydropyridinesTrifluoroacetic acid (TFA)Tricyclic imines with isoquinuclidine core thieme-connect.com
Intermolecular Aza-Diels-Alder (3-component)Aromatic amines, aldehydes, enonesIodine, microwave irradiation2-Azabicyclo[2.2.2]octanones walshmedicalmedia.com
Intermolecular Aza-Diels-AlderChiral cyclic 2-amidodienes, N-sulfonyl aldiminesLewis acidOptically enriched isoquinuclidines nih.govacs.org
Intermolecular Hetero-Diels-AlderSilyl enol ether of cyclohexenone, p-toluenesulfonyl cyanide-2-Azabicyclo[2.2.2]octa-3,5-dione (after hydrolysis) researchgate.net

Metal-Catalyzed Annulations and Coupling Reactions (e.g., Cu, Pd, Ru, Ag)

Transition-metal catalysis offers powerful and often novel pathways for constructing complex molecular architectures like the 2-azabicyclo[2.2.2]octane core. These methods frequently involve the activation of otherwise inert C-H bonds, enabling efficient and selective ring-forming reactions (annulations).

Palladium (Pd) catalysts are particularly prominent in this area. For example, Pd(II)-catalyzed formal [4+2] cycloadditions between alkyl amides and dienes have been developed. nih.gov These reactions proceed through the activation of a C(sp³)-H bond at the γ-position of the amide, followed by cyclization with the diene partner. nih.gov Similarly, sequential catalysis involving copper (Cu), palladium (Pd), and ruthenium (Ru) has been employed as a modular strategy to create functionalized aryl-fused azabicyclo[2.2.2]octanes. acs.org

Rhodium (Rh) has also emerged as a key metal for these transformations. Chiral rhodium complexes have been utilized in asymmetric C-H functionalization reactions, including annulations that can construct bicyclic systems. snnu.edu.cn For instance, Rh(III)-catalyzed annulations of ferrocenes with alkynes, using a chiral cyclopentadienyl (B1206354) (Cp) ligand, demonstrate the potential for creating highly enantioenriched fused-ring systems. snnu.edu.cn

These metal-catalyzed approaches provide access to a diverse range of substituted 2-azabicyclo[2.2.2]octane analogs that can be difficult to access through more traditional synthetic routes.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy.

In the context of the 2-azabicyclo[2.2.2]octane scaffold, the most direct examples often overlap with Diels-Alder strategies. A notable MCR is the one-pot, iodine-catalyzed aza-Diels-Alder reaction of an aromatic amine, an aldehyde, and an enone. walshmedicalmedia.com This microwave-assisted, three-component process rapidly assembles 2-azabicyclo[2.2.2]octanones in a single step. walshmedicalmedia.com

While not always directly forming the core in one step, MCRs are also used to build complex precursors for subsequent cyclization. For example, pseudo-MCRs have been developed for the synthesis of various heterocyclic systems, sometimes employing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, highlighting the utility of related bicyclic structures in promoting complex transformations. nih.goveurjchem.com Organocatalyzed multi-component cascade reactions have also been explored for the asymmetric synthesis of complex bicyclic systems. acs.org

Stereoselective and Asymmetric Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives

The biological activity of molecules containing the 2-azabicyclo[2.2.2]octane core is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Chiral Auxiliary-Based Methodologies

A well-established strategy for inducing stereoselectivity is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

This approach has been successfully applied to the synthesis of the 2-azabicyclo[2.2.2]octane core, particularly in the context of the Diels-Alder reaction. For example, a highly stereoselective aza-[4+2] cycloaddition has been reported using de novo chiral cyclic 2-amidodienes derived from allenamides. nih.govacs.org The chiral auxiliary attached to the nitrogen atom effectively shields one face of the diene system, directing the approach of the dienophile and leading to optically enriched isoquinuclidine products. nih.govacs.org

Another powerful example is the asymmetric Diels-Alder reaction between 1,2-dihydropyridine and a chiral N-acryloyl oxazolidinone dienophile. researchgate.net By employing a chiral Lewis acid catalyst, such as a titanium-TADDOLate complex or a copper-bis(oxazoline) complex, specific endo-adducts of the 2-azabicyclo[2.2.2]octane ring system can be obtained with excellent diastereoselectivity (up to 97% de). researchgate.net The choice of both the chiral auxiliary on the dienophile and the chiral Lewis acid determines which enantiomer of the final product is formed. researchgate.net

Examples of Chiral Auxiliary-Based Syntheses
MethodChiral Component(s)Key ReactionStereochemical OutcomeReference
Chiral Amido-dieneChiral auxiliary on nitrogen of a cyclic 2-amidodieneAza-[4+2] CycloadditionOptically enriched isoquinuclidines nih.govacs.org
Chiral Dienophile & Chiral Lewis Acid(4S)-4-benzyloxazolidin-2-one auxiliary and (2R,3R)-TADDOLate catalystDiels-Alder Reactionendo-(7R)-2-azabicyclo[2.2.2]octane derivative (up to 92% de) researchgate.net
Chiral Dienophile & Chiral Lewis Acid(4R)-4-benzyloxazolidin-2-one auxiliary and Cu(OTf)₂/(4S,4'S)-bis(oxazoline) catalystDiels-Alder Reactionendo-(7S)-2-azabicyclo[2.2.2]octane derivative (up to 97% de) researchgate.net

Asymmetric Organocatalysis and Chiral Metal-Catalyzed Transformations

The enantioselective synthesis of substituted 2-azabicyclo[2.2.2]octanes has been a significant area of research. One prominent approach involves the asymmetric Diels-Alder reaction. For instance, the reaction of 1,3-cyclohexadiene (B119728) with nitroso dienophiles, catalyzed by chiral Lewis acids, can provide a pathway to chiral azabicyclic systems. Subsequent transformations can then lead to the desired 2-azabicyclo[2.2.2]octane core.

Another powerful strategy employs chiral metal catalysts in hydrogenation reactions. The asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor, bearing an exocyclic double bond, has been shown to produce chiral 2-azabicyclo[2.2.2]octanes with high enantiomeric excess. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are often employed for this purpose.

Organocatalysis has also emerged as a valuable tool. Chiral phosphoric acids have been used to catalyze the intramolecular aza-Diels-Alder reaction of in-situ generated N-acylimines with dienes, affording the bicyclic framework in an enantioselective manner. These methods provide access to optically active building blocks that are essential for the synthesis of chiral drugs.

Control of Bridgehead and Substituent Stereochemistry

The stereochemical control at the bridgehead and substituent positions is paramount in the synthesis of complex 2-azabicyclo[2.2.2]octane derivatives. The inherent rigidity of the bicyclic system often dictates the stereochemical outcome of reactions. For example, nucleophilic additions to ketones or imines on the scaffold typically occur from the less hindered exo face.

Strategic placement of directing groups can also influence the stereochemistry of subsequent reactions. A hydroxyl group, for instance, can direct the delivery of a reagent to a specific face of the molecule through hydrogen bonding or coordination to a metal catalyst. This level of control is critical for establishing the relative and absolute stereochemistry of multiple stereocenters within the molecule.

Furthermore, the choice of synthetic route plays a crucial role. Ring-closing metathesis (RCM) of a suitably substituted piperidine (B6355638) derivative can be used to construct the bicyclic framework, where the stereochemistry of the substituents on the starting piperidine ring dictates the stereochemistry of the final product.

Functionalization and Derivatization Strategies for the 2-Boc-2-azabicyclo[2.2.2]octane Scaffold

Once the core 2-azabicyclo[2.2.2]octane structure is established, various functionalization and derivatization strategies can be employed to introduce the desired chemical diversity. These modifications are key to tuning the pharmacological properties of the final compounds.

Introduction of the 1-Methanol Moiety

The 1-hydroxymethyl group, which defines 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, is a crucial functional handle. A common method for its introduction involves the reaction of a bridgehead carbanion with formaldehyde. The carbanion can be generated by deprotonation of the C1-H bond using a strong base, such as n-butyllithium or tert-butyllithium. The presence of the Boc protecting group on the nitrogen atom is important for stabilizing the anion and directing the lithiation to the C1 position.

Alternatively, the 1-methanol group can be installed via a multi-step sequence starting from a precursor with a different functional group at the bridgehead position. For example, a bridgehead carboxylic acid can be reduced to the corresponding primary alcohol using reagents like lithium aluminum hydride.

Application and Removal of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the 2-azabicyclo[2.2.2]octane system. Its application is typically straightforward, involving the reaction of the parent secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. This protection is essential for many synthetic transformations, as it deactivates the otherwise reactive nitrogen atom and can influence the regioselectivity of certain reactions.

The removal of the Boc group is also a well-established process. It is most commonly achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). The lability of the Boc group under these conditions allows for its selective removal in the presence of other acid-sensitive functional groups, making it a versatile protecting group in multi-step synthesis.

Protecting Group Application Reagents Removal Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaHCO₃)Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) in organic solvent

Diversification via Side-Chain Modifications

The functional groups on the 2-azabicyclo[2.2.2]octane scaffold provide numerous opportunities for diversification. The 1-methanol moiety can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or esterification.

The nitrogen atom, after deprotection of the Boc group, is a key site for modification. It can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. These modifications are often central to modulating the biological activity of the resulting compounds.

Furthermore, if other positions on the bicyclic ring are functionalized, these can also be elaborated. For example, a ketone at the C5 position can be converted to a variety of other functional groups through nucleophilic addition, reduction, or Wittig-type reactions.

Functional Group Modification Reaction Resulting Moiety
1-MethanolOxidationAldehyde, Carboxylic Acid
1-MethanolEtherificationEther
Deprotected NitrogenAcylationAmide
Deprotected NitrogenAlkylationTertiary Amine
Deprotected NitrogenReductive AminationTertiary Amine

Innovative Synthetic Pathways

Recent advancements in synthetic methodology have led to more efficient and novel routes to this compound and its analogs. One such innovation involves the use of flow chemistry. Continuous flow reactors can offer improved control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The synthesis of key intermediates or even the final product can be streamlined using these technologies.

Photoredox catalysis has also opened up new avenues for the functionalization of the 2-azabicyclo[2.2.2]octane core. These methods can enable C-H functionalization at positions that are difficult to access through traditional thermal reactions, providing new opportunities for late-stage diversification.

Furthermore, enzymatic reactions are being explored for the enantioselective synthesis and derivatization of these bicyclic systems. Lipases, for example, can be used for the kinetic resolution of racemic alcohols or esters on the scaffold, providing access to enantiomerically pure compounds.

Ring Expansion Methodologies from Bicyclic Precursors

Ring expansion reactions provide a powerful tool for the synthesis of larger ring systems from more readily available smaller bicyclic precursors. While direct ring expansion methodologies to form the 2-azabicyclo[2.2.2]octane skeleton are not extensively documented, related transformations on analogous systems offer valuable insights into potential synthetic strategies.

A notable example involves the ring expansion of aziridines fused to bicyclic systems. For instance, the hydrogenation of a hindered aziridine, 1,3,3-trimethyl-1-azabicyclo[4.1.0]heptane, at the less sterically hindered C2-N bond, has been shown to yield 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane, also known as azacineole. arkat-usa.orgresearchgate.net This transformation proceeds quantitatively and demonstrates the feasibility of constructing the 2-azabicyclo[2.2.2]octane framework from a bicyclic precursor containing a strained three-membered ring. arkat-usa.orgresearchgate.net Although this is a specific example, it highlights the potential of using strained intermediates to drive the formation of the desired bicyclic system.

Another relevant strategy is the rearrangement of azanorbornanic systems. While many of these rearrangements lead to the formation of 2-azabicyclo[3.2.1]octane derivatives, careful selection of substrates and reaction conditions could potentially be adapted to favor the formation of the [2.2.2] isomer. unirioja.esnih.gov For example, the treatment of [2.2.1]azabicyclic β-azido sulfones with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) leads to a radical-mediated ring expansion. unirioja.esnih.gov Although the primary products are 2,8-diazabicyclo[3.2.1]oct-2-ene systems, this methodology demonstrates that bond reorganization within a bicyclic amine radical can lead to ring expansion. unirioja.esnih.gov

The following table summarizes representative ring expansion reactions leading to related azabicyclic systems, which could serve as a basis for developing methodologies for the target compound.

PrecursorReagents and ConditionsProductYield (%)Reference
1,3,3-trimethyl-1-azabicyclo[4.1.0]heptaneH2, catalyst1,3,3-trimethyl-2-azabicyclo[2.2.2]octaneQuantitative arkat-usa.orgresearchgate.net
[2.2.1]Azabicyclic β-azido sulfone (3-exo-azido)Bu3SnH, AIBNRing-expanded 2,8-diazabicyclo[3.2.1]oct-2-ene56 nih.gov
[2.2.1]Azabicyclic β-azido sulfone (3-endo-azido)Bu3SnH, AIBNRing-expanded 2,8-diazabicyclo[3.2.1]oct-2-ene40 nih.gov

Table 1: Examples of Ring Expansion Reactions for the Synthesis of Azabicyclic Systems.

Photochemical and Radical Mediated Approaches for Azabicyclooctane Formation

Photochemical and radical-mediated reactions have emerged as powerful tools in modern organic synthesis, often providing access to complex molecular architectures under mild conditions. These methods can be particularly useful for the construction of strained bicyclic systems like the 2-azabicyclo[2.2.2]octane core.

One of the key strategies in radical chemistry is the cyclization of radicals onto existing pi-systems. For instance, the synthesis of the 2-azabicyclo[2.2.2]octane ring system has been achieved through sequential cyclizations involving a radical-mediated step in the formal synthesis of quinine. researchgate.net This approach underscores the potential of radical cyclizations in constructing the target scaffold. The reaction involves the Mn-mediated addition of an alkyl iodide to a chiral N-acylhydrazone, followed by subsequent cyclizations to form the azabicyclo[2.2.2]octane core. researchgate.net While this specific sequence is part of a complex total synthesis, the underlying principles of radical cyclization of piperidine precursors can be applied to the synthesis of this compound and its analogs.

Photochemical denitrogenation of azoalkanes is another powerful method for the formation of strained bicyclic compounds. researchgate.netchemrxiv.org While the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene derivatives typically yields highly strained bicyclo[1.1.0]butane and bicyclo[2.1.0]pentane (housane) systems, the principles of photochemistry could be applied to appropriately designed precursors to favor the formation of the 2-azabicyclo[2.2.2]octane skeleton. researchgate.netchemrxiv.orgresearchgate.net The use of light to initiate reactions allows for transformations that are often not feasible under thermal conditions and can proceed with high levels of stereocontrol. acs.orgnih.gov

The following table provides examples of radical cyclization reactions that have been used to synthesize related azabicyclic structures.

SubstrateReagents and ConditionsProductYield (%)Reference
Chiral N-acylhydrazone and multifunctional alkyl iodideMn-mediated radical addition, followed by cyclizations2-Azabicyclo[2.2.2]octane derivativeNot specified researchgate.net
N-Allyl-2,2,2-trichloroacetamideCuCl, PMDETA, CH3CN, 0 °C2,4-trans-pyrrolidine derivativeHigh nih.gov
N-Allyl-α-haloamideN-Ph-phenothiazine, MgBr2, 365 nm LEDs, DMSOγ-LactamGood to excellent nih.gov

Table 2: Examples of Radical Cyclization Reactions for the Synthesis of Nitrogen Heterocycles.

Mechanistic Investigations in 2 Azabicyclo 2.2.2 Octane Chemistry

Elucidation of Reaction Pathways and Transition States

The construction and transformation of the 2-azabicyclo[2.2.2]octane core often proceed through concerted or stepwise pathways that are heavily influenced by the steric and electronic properties of the bicyclic system. One of the primary methods for assembling this framework is the aza-Diels-Alder reaction, a [4+2] cycloaddition that provides a stereoselective route to the isoquinuclidine structure. acs.orgacs.org

In the context of Lewis acid-promoted aza-[4+2] cycloadditions between chiral cyclic 2-amidodienes and N-sulfonyl aldimines, mechanistic studies have revealed intriguing selectivity. While an endo-I pathway is typically anticipated in all-carbon cycloadditions, the aza-Diels-Alder reaction to form isoquinuclidines has been shown to favor an endo-II pathway in the absence of a chelating group. acs.orgacs.org This switch in selectivity is attributed to the preferred anti rotamer of the dienophile in the transition state, highlighting the subtle electronic and steric interactions that dictate the reaction course. acs.org

Computational studies on related bicyclic systems have been instrumental in mapping out potential energy surfaces and identifying transition state geometries. For instance, in the Peterson reaction of 2-substituted 1-azabicyclo[2.2.2]octan-3-ones, a proposed transition state involves a four-membered ring where a lithium ion is chelated to the carbonyl oxygen and covalently bound alpha to the silyl (B83357) group. researchgate.net This model helps to explain the observed (Z)-stereoselectivity in the olefination. researchgate.net

The rearrangement of the 2-azabicyclo[2.2.2]octane core to the thermodynamically more stable 2-azabicyclo[3.2.1]octane system has also been a subject of mechanistic inquiry. These rearrangements are proposed to proceed through pathways involving reactive intermediates, as discussed in the following section.

A summary of representative reaction pathways is presented in the table below.

Reaction TypeKey FeaturesProposed Transition StateRef
Aza-Diels-Alder CycloadditionHigh stereoselectivity in forming the isoquinuclidine core.Favors an endo-II pathway in the absence of chelation. acs.orgacs.org
Peterson Olefination(Z)-stereoselectivity with 2-substituted 1-azabicyclo[2.2.2]octan-3-ones.Four-membered ring with lithium chelation. researchgate.net
Skeletal RearrangementConversion of 2-azabicyclo[2.2.2]octane to 2-azabicyclo[3.2.1]octane.Postulated to involve aziridinium (B1262131) ion intermediates. uzh.ch

Characterization of Reactive Intermediates (e.g., Aziridinium Ions, Aminyl Radicals)

The involvement of transient, high-energy intermediates is a hallmark of many reactions in 2-azabicyclo[2.2.2]octane chemistry. The formation and subsequent reactions of these intermediates are crucial in determining the final product distribution.

Aziridinium Ions: The rearrangement of certain 2-azabicyclo[2.2.2]octane derivatives, particularly in the context of Securinega alkaloid biosynthesis, is hypothesized to proceed through an aziridinium ion intermediate. uzh.ch This strained, three-membered ring containing a positively charged nitrogen atom can be formed, for example, by the activation of a hydroxyl group and subsequent intramolecular nucleophilic attack by the nitrogen atom. The regioselective opening of this aziridinium ion by a nucleophile can then lead to a rearranged carbon skeleton, such as the 2-azabicyclo[3.2.1]octane system. uzh.ch While direct spectroscopic observation of these intermediates is challenging due to their transient nature, their existence is supported by the structures of the rearranged products. uzh.chpwr.edu.pl

Aminyl Radicals: Nitrogen-centered radicals, or aminyl radicals, are another class of reactive intermediates that have been implicated in the chemistry of related azabicyclic systems. unirioja.esacs.org These radicals can be generated from precursors such as N-H or N-halogen compounds and can undergo a variety of transformations, including intramolecular cyclizations and rearrangements. In studies on the rearrangement of azanorbornanic aminyl radicals (a related [2.2.1] system), it has been shown that the rigid bicyclic skeleton favors C-C bond cleavage, leading to ring-expanded products. acs.org This contrasts with more flexible acyclic systems where other reaction pathways may dominate. While direct studies on aminyl radicals within the 2-azabicyclo[2.2.2]octane framework are less common, the principles observed in related bridged systems suggest that such intermediates could be involved in skeletal rearrangements and functionalization reactions.

The table below summarizes key reactive intermediates in related azabicyclic chemistry.

IntermediatePrecursor/Generation MethodSubsequent ReactionImplied SystemRef
Aziridinium IonActivation of a hydroxyl group followed by intramolecular cyclization.Nucleophilic ring-opening leading to skeletal rearrangement.2-Azabicyclo[2.2.2]octane uzh.ch
Aminyl RadicalHomolytic cleavage of N-H or N-X bond; reaction of azides with radical initiators.Ring-opening/ring-closure sequences, C-C bond cleavage.Azanorbornane ([2.2.1] system) unirioja.esacs.org

Understanding Stereochemical Control Mechanisms in Bridged Systems

The rigid, three-dimensional structure of the 2-azabicyclo[2.2.2]octane nucleus provides an excellent platform for studying and controlling stereochemistry. The fixed spatial arrangement of substituents and the conformational rigidity of the rings dictate the facial selectivity of incoming reagents.

In the aza-Diels-Alder approach to isoquinuclidines, the stereochemical outcome is highly dependent on the dienophile and the reaction conditions. The use of chiral auxiliaries or chiral Lewis acids can induce high levels of diastereoselectivity and enantioselectivity. acs.orgacs.org The stereochemistry of the final product is a direct consequence of the preferred transition state geometry, which minimizes steric interactions and maximizes favorable electronic interactions. acs.org

The inherent chirality and conformational constraints of the 2-azabicyclo[2.2.2]octane scaffold also play a crucial role in directing reactions at existing stereocenters. For instance, reductions of ketones or additions to double bonds within the bicyclic system often proceed with high diastereoselectivity due to the steric hindrance imposed by the bridged structure. One face of a prochiral center is typically more accessible to reagents than the other.

Furthermore, the stereochemical relationship between substituents can influence the reactivity and stability of the molecule. In studies of 2-methyl-2-azabicyclo[2.2.1]heptane, a related bridged system, the nitrogen inversion barrier was found to be influenced by torsional strain, which is a direct consequence of the bicyclic structure. acs.org Similar principles of stereoelectronic control are expected to operate in the 2-azabicyclo[2.2.2]octane system, affecting both ground-state conformations and the energies of transition states.

The following table outlines key factors influencing stereochemical control.

FactorDescriptionExampleRef
Transition State GeometryThe relative orientation of reactants in the transition state determines the stereochemical outcome.Endo-II selectivity in aza-Diels-Alder reactions. acs.orgacs.org
Steric HindranceThe bicyclic framework shields one face of a reactive center, directing attack to the less hindered face.Diastereoselective reductions of bicyclic ketones.N/A
Torsional StrainEclipsing interactions in the transition state can disfavor certain reaction pathways.Influence on the nitrogen inversion barrier in related systems. acs.org

Conformational Analysis and Stereoelectronic Properties of the 2 Azabicyclo 2.2.2 Octane Scaffold

Analysis of Intrinsic Rigidity and Conformational Constraints

The 2-azabicyclo[2.2.2]octane scaffold is characterized by its significant intrinsic rigidity. This rigidity stems from its bicyclic nature, where a piperidine (B6355638) ring is locked into a distinct boat conformation by an ethylene (B1197577) bridge. semanticscholar.org This structural constraint sharply limits the molecule's rotational freedom, a desirable trait for designing bioactive compounds with enhanced metabolic stability.

X-ray crystallography studies of various derivatives have provided precise data on the scaffold's geometry. The framework forces the cyclohexane-like rings into boat conformations and causes all methylene (B1212753) hydrogens to be in eclipsed positions. In derivatives containing an amide bond at the nitrogen, such as N-acylated versions, this bond is observed to be nearly planar. Theoretical calculations and experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction have been used to investigate the conformational preferences of substituents on this scaffold. researchgate.netresearchgate.net For instance, in 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives, the torsion angle φ (C-N-C-C) is typically found in the range of -60° to -65°, a value slightly distorted from theoretical predictions due to steric interactions within the constrained system. This inherent structural rigidity makes the scaffold a predictable platform for stereocontrolled synthesis.

Influence of Substituents on Core Conformation and Reactivity

While the core 2-azabicyclo[2.2.2]octane structure is rigid, the introduction of substituents can have a profound and predictable influence on its conformational equilibrium and subsequent reactivity. The nature and position of these substituents dictate the preferred orientation of various parts of the molecule.

A key example is seen in 2-nitroso-2-azabicyclo[2.2.2]octane derivatives. elsevierpure.com The parent compound exists entirely in a conformation where the nitroso oxygen is syn to the C(3) position (Conformation A). However, introducing methyl groups at C(3) sterically destabilizes this conformation. A single methyl group results in a mixture of 85% Conformation A and 15% of an alternative conformation (Conformation B, where the nitroso oxygen is syn to the C(1) bridgehead). The introduction of a second methyl group at C(3) shifts the equilibrium dramatically, with Conformation B becoming the predominant form (87%). elsevierpure.com This demonstrates a clear and quantifiable relationship between substitution pattern and conformational preference.

Table 1: Influence of Methyl Substitution on the Conformational Equilibrium of 2-Nitroso-2-azabicyclo[2.2.2]octane Derivatives. elsevierpure.com
CompoundSubstituent at C(3)% Conformation A (Oxygen syn to C(3))% Conformation B (Oxygen syn to C(1))
2-Nitroso-2-azabicyclo[2.2.2]octaneNone100%0%
3-Methyl-2-nitroso-2-azabicyclo[2.2.2]octaneOne -CH₃85%15%
3,3-Dimethyl-2-nitroso-2-azabicyclo[2.2.2]octaneTwo -CH₃13%87%

Furthermore, large substituents can impose unique conformational shapes. In a series of γ-secretase inhibitors, the attachment of aryl and aryl sulfonamide groups to the scaffold resulted in the molecules adopting a characteristic 'U' shape, driven by intramolecular stacking interactions between the aromatic rings. ucl.ac.uk The reactivity of the scaffold is also affected by substituents. The nitrogen atom at position 2 can readily undergo alkylation, allowing for the synthesis of diverse derivatives. nih.gov In other cases, bulky protecting groups on the nitrogen, such as an N-Troc group, can create strong A(1,3)-interactions (allylic strain) that force adjacent substituents into axial or pseudoaxial positions. nih.gov

Stereoelectronic Effects and their Impact on Synthetic Transformations

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are particularly pronounced in the rigid 2-azabicyclo[2.2.2]octane system. The fixed spatial arrangement of atoms dictates how electron orbitals overlap, which in turn can activate or deactivate certain reaction pathways and control stereochemical outcomes.

A clear illustration of this is the stereoelectronic control over addition reactions. For example, the Grignard conjugate addition to an α,β-enone system within a related bicyclic structure strongly favors axial attack. This preference is due to stereoelectronic effects where the incoming nucleophile approaches from the face that leads to a more stable, chair-like transition state, avoiding an unfavorable twisted-boat conformation that would result from the alternative trajectory. nih.gov

The rigid conformation can also deactivate normally reactive sites. In the related 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, the fixed geometry prevents optimal overlap between the nitrogen's lone pair orbital and the antibonding orbital (σ*) of an adjacent C-H bond. researchgate.net This poor orbital alignment deactivates the C-H bond toward hydrogen atom transfer reactions. researchgate.net This principle highlights how the scaffold's rigidity can be harnessed to enhance selectivity in chemical transformations by electronically disfavoring certain reaction pathways.

Conversely, stereoelectronic effects can be enabling. A powerful method for constructing the isoquinuclidine core itself involves a Diels-Alder reaction between pyridines and dienophiles. This reaction is typically difficult due to the aromaticity of pyridine (B92270). However, coordination to a π-basic tungsten complex disrupts this aromaticity, making the pyridine susceptible to cycloaddition. The reaction proceeds under mild conditions and with high stereoselectivity, a result attributed to the specific electronic and steric environment created by the metal complex. acs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) has been widely employed to investigate the energetics and mechanisms of reactions involving the azabicyclo[2.2.2]octane scaffold. While specific DFT studies exclusively on the synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous systems. For instance, DFT calculations have been instrumental in elucidating the mechanism of ring-expansion reactions in related Boc-protected azabicyclic alcohols. pwr.edu.pl

In a study on the nucleophilic substitution of a Boc-protected 2-azanorbornane alcohol, which can be considered a structural relative, DFT calculations supported a proposed mechanism involving an aziridinium (B1262131) intermediate leading to a ring-expanded product. pwr.edu.pl Such calculations typically involve optimizing the geometries of reactants, transition states, and products to determine their relative energies. The activation energy barriers derived from these calculations provide a quantitative measure of the reaction's feasibility.

For reactions involving this compound, DFT could be used to model various synthetic transformations, such as the formation of the bicyclic framework or the introduction of the hydroxymethyl group. Theoretical investigations can help rationalize observed regioselectivity and stereoselectivity by comparing the energy profiles of different reaction pathways.

Table 1: Illustrative DFT-Calculated Reaction Energetics for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+22.5
Intermediate-5.2
Transition State 2+18.9
Products-15.8

This table is illustrative and represents typical data obtained from DFT calculations for a multi-step reaction mechanism. The values are not from a specific study on this compound but demonstrate the type of information generated.

Molecular Modeling and Conformational Landscape Analysis

The Boc group itself can adopt different orientations relative to the bicyclic core, which can influence the molecule's shape and reactivity. The orientation of the hydroxymethyl group, governed by rotation around the C1-C(methanol) bond, is also critical as it can participate in intramolecular hydrogen bonding with the Boc carbonyl oxygen or the nitrogen atom, thereby stabilizing certain conformations.

Conformational searches and energy calculations help to identify low-energy conformers. These studies reveal the preferred spatial arrangement of the functional groups, which is essential for understanding intermolecular interactions, such as those with biological receptors or in crystal packing.

Table 2: Representative Conformational Analysis Data

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Population (%)
A-65.2°0.0075.3
B175.8°1.2515.1
C55.4°2.109.6

This table is a representative example of data from a conformational analysis and does not reflect experimental values for this compound. It illustrates how different conformers and their relative stabilities are typically reported.

Prediction of Reactivity, Selectivity, and Structural Features

Computational models are powerful tools for predicting the reactivity and selectivity of this compound. By analyzing the electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack.

The nitrogen atom of the azabicyclo[2.2.2]octane core is a key reactive site, and its nucleophilicity is modulated by the electron-withdrawing nature of the Boc group. The hydroxyl group of the methanol (B129727) substituent also presents a site for various chemical transformations. Computational studies can predict the stereochemical outcome of reactions at the chiral centers of the molecule by modeling the transition states leading to different stereoisomers.

Furthermore, theoretical calculations can predict various structural features, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate the computational models.

Table 3: Predicted Molecular Properties and Reactive Site Indicators

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy+1.2 eV
Dipole Moment2.5 D
Mulliken Charge on N-0.45 e
Mulliken Charge on O (hydroxyl)-0.68 e

This table provides an illustrative set of predicted properties for a molecule like this compound, as would be obtained from computational analysis. These values are for demonstrative purposes and are not experimentally verified data for this specific compound.

Utility of 2 Boc 2 Azabicyclo 2.2.2 Octane 1 Methanol As a Chemical Building Block and Scaffold

Applications in the Synthesis of Complex Organic Molecules

The unique topology of the 2-azabicyclo[2.2.2]octane core makes it an ideal starting point for the synthesis of intricate organic compounds. evitachem.com Its inherent rigidity provides a predictable and stable framework upon which further chemical complexity can be built, influencing the spatial orientation of appended functional groups.

The 2-azabicyclo[2.2.2]octane skeleton is a fundamental bridged polycyclic system in itself and serves as a template for the synthesis of more elaborate multi-ring structures. Synthetic strategies often leverage the bicyclo[2.2.2]octane core as a foundational element, using intramolecular reactions to forge new rings. A common and powerful method for constructing this core is the intramolecular Diels-Alder reaction. rsc.org This approach has been successfully applied in the synthesis of various complex natural products where the bicyclo[2.2.2]octane motif is a key structural feature. rsc.orgbeilstein-journals.org The synthesis of such bridged systems is of significant interest as these scaffolds are found in numerous biologically active natural products, whose rigid structures are believed to confer high target selectivity. beilstein-journals.orgresearchgate.net For example, the core of maoecrystal V contains a bicyclo[2.2.2]octane system, demonstrating the relevance of this framework in natural product architecture. beilstein-journals.org

The 2-azabicyclo[2.2.2]octane framework is considered a "privileged" scaffold in medicinal chemistry due to its unique structural features that can impart desirable bioactive properties. evitachem.com The compound serves as a precursor for advanced pharmaceutical intermediates, with its structure being integrated into molecules targeting a range of biological systems. evitachem.com Notable examples include its use in the development of tricyclic kinase inhibitors, such as those targeting isocitrate dehydrogenase 1 (IDH1) mutants, and as a core component in novel nicotinic agonists. evitachem.com

The broader family of azabicyclic compounds, including related ring systems, has shown significant potential in drug discovery. For instance, derivatives of the related 2-azabicyclo[3.2.2]nonane system have demonstrated promising antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The structural rigidity of these bicyclic systems is a key feature in medicinal chemistry, often leading to improved binding affinity and selectivity for biological targets. rsc.orgresearchgate.net This principle was highlighted in the enantioselective synthesis of the anti-influenza drug oseltamivir, which involved a bridged bicyclic lactam intermediate. acs.org

Role in Asymmetric Synthesis as a Chiral Scaffold for Ligands and Catalysts

The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.2]octane framework make it an excellent scaffold for the design of chiral ligands and organocatalysts used in asymmetric synthesis. nih.gov The classic example of Cinchona alkaloids, which contain the 1-azabicyclo[2.2.2]octane core, underscores the historical and ongoing importance of this bicyclic system in asymmetric catalysis. diva-portal.org

The functional groups of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol and its derivatives can be elaborated to produce novel chiral ligands. A significant application is the synthesis of chiral diamines, which are powerful ligands for a variety of metal-catalyzed reactions. For example, derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a closely related structure, have been used to synthesize the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO). nih.gov Furthermore, the bicyclo[2.2.2]octane skeleton has been utilized to create C2-symmetrical chiral diene ligands, which have proven effective in transition metal catalysis. sigmaaldrich.com In the realm of organocatalysis, related chiral 2-azabicycloalkane scaffolds have been converted into thiourea-based catalysts. pwr.edu.pl

The chiral ligands derived from the bicyclo[2.2.2]octane scaffold have been successfully employed in a range of asymmetric catalytic reactions. nih.govsigmaaldrich.com These catalysts effectively transfer their stereochemical information to the products of the reaction, enabling the synthesis of enantioenriched compounds.

Key applications of these catalysts are summarized in the table below:

Catalyst Type / LigandReaction TypeMetal CatalystResearch Finding
Chiral Diamine (DABO derivative)Henry (Nitroaldol) ReactionCopperNew chiral ligands were built by condensing DABO with various aldehydes, proving efficient in the copper-catalyzed asymmetric Henry reaction. nih.gov
Chiral Diene (bod*)1,4-Addition of Arylboronic AcidsRhodiumChiral diene ligands based on the bicyclo[2.2.2]octane core induce high enantioselectivity in Rh-catalyzed asymmetric additions. sigmaaldrich.com
Chiral ThioureaMichael AdditionNone (Organocatalyst)Thiourea derivatives of related 2-azabicycloalkanes have been successfully applied as organocatalysts in the asymmetric Michael addition of dimethylmalonate (B8719724) to β-nitrostyrene. pwr.edu.pl

These examples demonstrate the utility of the 2-azabicyclo[2.2.2]octane framework in creating a stereochemically controlled environment around a catalytic center, leading to high levels of asymmetric induction.

Contribution to Natural Product Total Synthesis

The bicyclo[2.2.2]octane ring system is a recurring structural motif in a variety of complex natural products. rsc.orgbeilstein-journals.org Consequently, this compound and related derivatives are valuable intermediates in the total synthesis of these intricate molecules. The rigid scaffold provides a robust anchor for building the remainder of the natural product structure.

The intramolecular Diels-Alder reaction is a frequently used strategy to construct the bicyclo[2.2.2]octane core during a synthetic campaign. rsc.org This approach has been central to the synthesis of several families of alkaloids and other complex natural products.

Natural Product TargetKey Synthetic Strategy Involving Bicyclo[2.2.2]octane Core
Calyciphylline N (tetracyclic core)An oxidative dearomatization followed by an intermolecular Diels-Alder reaction cascade was used to prepare the key bicyclo[2.2.2]octane motif. rsc.org
Kopsane AlkaloidsA Diels-Alder reaction between a substituted diene and acrolein was employed to construct the characteristic bicyclo[2.2.2]octane fragment of the heptacyclic skeleton. rsc.org
Garsubellin A (intermediate)An iodine-promoted cyclization was utilized to form a complex bridged intermediate, showcasing the utility of bicyclic systems in constructing dense polycyclic targets. acs.org

The successful application of intermediates containing the bicyclo[2.2.2]octane core in these total syntheses highlights the strategic importance of this scaffold in accessing architecturally complex and biologically relevant natural products. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The imperative for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol. Future research is poised to move beyond traditional multi-step sequences, focusing on methodologies that offer improved atom economy, reduced waste, and enhanced safety profiles.

One promising avenue lies in the realm of biocatalysis . The enzymatic desymmetrization of prochiral precursors represents a powerful strategy for accessing optically active isoquinuclidine cores. researchgate.net This approach can furnish enantiomerically enriched building blocks in a single step, offering a significant advantage over classical resolution methods. researchgate.net The application of enzymes such as lipases and proteases for the kinetic resolution of racemic intermediates in the synthesis of related azabicyclo[2.2.1]heptane systems has been demonstrated, and similar strategies could be adapted for the 2-azabicyclo[2.2.2]octane framework. acs.org The use of whole-cell biocatalysts or isolated enzymes under mild, aqueous conditions aligns with the principles of green chemistry, minimizing the use of hazardous reagents and solvents. vu.nlaladdin-e.com

Photochemical and electrochemical methods also present exciting opportunities for sustainable synthesis. rsc.org Light-mediated reactions, for instance, can enable unique transformations that are often difficult to achieve through thermal means. The photochemical synthesis of azabicyclo-octanes has been explored, suggesting that light can be a valuable tool in constructing this bicyclic system. researchgate.net Similarly, electrosynthesis offers a reagent-free method for oxidation and reduction reactions, potentially streamlining synthetic sequences and reducing chemical waste.

Furthermore, the development of novel catalytic systems that promote efficient cyclization reactions is a key area of focus. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in various organic transformations highlights the potential of bicyclic amines themselves to promote green chemical reactions. researchgate.net Research into new catalysts, including those based on earth-abundant metals, for the construction of the 2-azabicyclo[2.2.2]octane skeleton will be crucial in developing more sustainable synthetic routes.

Advanced Functionalization Strategies for Enhanced Chemical Diversity

To fully exploit the potential of the 2-azabicyclo[2.2.2]octane scaffold, the development of advanced and versatile functionalization strategies is paramount. Future research will likely concentrate on methods that allow for the late-stage diversification of the core structure, enabling the rapid generation of analog libraries for biological screening.

A particularly significant area of development is C-H functionalization . conicet.gov.ar This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. Photocatalytic methods have emerged as a mild and efficient way to achieve C-H functionalization of saturated nitrogen heterocycles. nih.govacs.org Strategies involving a redox-active protecting group on the nitrogen atom can trigger the formation of an α-amino radical, which can then participate in various bond-forming reactions. nih.govescholarship.org This approach offers a powerful tool for introducing diverse substituents at specific positions on the azabicyclo[2.2.2]octane ring.

Modular synthetic strategies will also play a crucial role in expanding the chemical space around this scaffold. One such approach involves a sequence of copper-catalyzed three-component coupling followed by a palladium-catalyzed Heck annulation to construct aryl-fused 2-azabicyclo[2.2.2]octanes. rsc.orgrsc.org Subsequent diversification can be achieved through ruthenium-catalyzed cross-metathesis and nucleophilic substitution, allowing for the attachment of various linkers and pharmacophores. rsc.orgrsc.org Such modular approaches are highly valuable for creating libraries of compounds with diverse functionalities. researchgate.net

The development of methods for the selective functionalization of different positions on the bicyclic ring is another important research direction. For instance, rearrangements of the bicyclo[2.2.1]heptane system have been shown to provide access to functionalized 2-azabicyclo[3.2.1]octanes, and similar strategies could potentially be developed for the [2.2.2] system. mpg.despringernature.com

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput synthesis. acs.orgsnnu.edu.cn The integration of the synthesis and functionalization of this compound with these modern technologies is a key area for future development.

Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and selectivities. researchgate.net The use of packed-bed reactors with immobilized catalysts or reagents is a particularly attractive approach for green and efficient synthesis. For example, a polymer-supported 1,4-diazabicyclo[2.2.2]octane has been used in a flow reactor for the synthesis of α,β-unsaturated esters. researchgate.net The development of flow-based methods for the key steps in the synthesis of this compound, such as cyclization and functionalization, would enable its production in a more efficient and scalable manner. The synthesis of chiral active pharmaceutical ingredients and their intermediates using continuous flow has been extensively reviewed, highlighting the potential of this technology. nih.govacs.org

Automated synthesis platforms are revolutionizing the way chemical research is conducted, enabling the rapid synthesis and screening of large numbers of compounds. pwr.edu.pl By combining flow chemistry modules with robotic systems, it is possible to automate multi-step synthetic sequences, including purification and analysis. pwr.edu.pl The development of automated protocols for the synthesis and diversification of the 2-azabicyclo[2.2.2]octane scaffold would significantly accelerate the discovery of new bioactive molecules based on this privileged core.

Exploration of New Catalytic Applications and Methodologies

The rigid, chiral framework of 2-azabicyclo[2.2.2]octane derivatives makes them highly promising candidates for applications in asymmetric catalysis. Future research will undoubtedly focus on exploring the full potential of this compound and its derivatives as chiral ligands and organocatalysts.

Derivatives of 2-azabicyclo[2.2.2]octane have been investigated as chiral ligands in a variety of metal-catalyzed asymmetric reactions. For example, isoquinuclidinylmethanols, which are structurally similar to the target compound, have been used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. pwr.edu.pl The development of new ligands based on the 2-azabicyclo[2.2.2]octane scaffold for other important transformations, such as C-H activation and cross-coupling reactions, is an active area of research. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to achieve high levels of enantioselectivity. rsc.orgrsc.org

In the realm of organocatalysis , proline and its derivatives are well-established as powerful catalysts for a wide range of asymmetric transformations. The structural similarity of this compound to prolinol suggests its potential as a chiral organocatalyst. Proline sulfonamides have been shown to be effective organocatalysts for various C-C bond-forming reactions, and the incorporation of the rigid 2-azabicyclo[2.2.2]octane framework could lead to catalysts with enhanced stereoselectivity. The application of polyamines and amino acid derivatives based on the 2-azabicycloalkane backbone in enantioselective aldol (B89426) reactions has also been demonstrated, further highlighting the potential of this scaffold in organocatalysis.

The exploration of these chiral derivatives in a broader range of asymmetric reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions, will be a key focus of future research. The development of bifunctional catalysts that incorporate both a Lewis basic nitrogen atom and a hydrogen-bond-donating hydroxyl group within the rigid framework could lead to highly efficient and selective catalytic systems.

Q & A

Q. What are the recommended methods for synthesizing 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol with high purity?

Methodological Answer : The synthesis typically involves a multi-step process, including Boc protection of the azabicyclo core followed by methanol functionalization. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in a dry solvent (e.g., dichloromethane) under inert atmosphere to protect the amine group, monitored by TLC for completion .
  • Methanol Functionalization : Introduce the methanol group via nucleophilic substitution or oxidation-reduction sequences. For example, refluxing in absolute methanol with catalytic acetic acid (2–3 drops) can enhance reaction efficiency, as demonstrated in similar bicyclic systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures ≥98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation. Avoid moisture, as Boc groups are hydrolytically sensitive .
  • Safety Protocols : Use PPE (gloves, lab coat, safety goggles) due to acute oral toxicity (H302) and skin irritation (H315). Conduct reactions in a fume hood to mitigate respiratory hazards (H335) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and Boc group integrity. Look for characteristic tert-butyl peaks at δ ~1.4 ppm and methanol proton signals near δ ~3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₂₁NO₃: 239.15 g/mol). ESI+ mode is preferred for ionization .
  • FT-IR : Bands at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (hydroxyl group) confirm functional groups .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane framework influence the compound’s reactivity in drug synthesis?

Methodological Answer : The rigid bicyclic structure imposes steric constraints, which can:

  • Modulate Pharmacokinetics : Enhance metabolic stability by restricting conformational flexibility, as seen in analogues like Comp-7 (a related azabicyclo compound with CNS activity) .
  • Direct Regioselectivity : The bridgehead methanol group participates in hydrogen bonding, influencing interactions with biological targets. Computational modeling (DFT or MD simulations) can predict binding affinities .

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties?

Methodological Answer :

  • Cross-Validate Conditions : Compare reaction parameters (e.g., solvent polarity, temperature) across studies. For example, yields may vary due to Boc deprotection under acidic vs. neutral conditions .
  • Analytical Harmonization : Standardize HPLC methods (e.g., USP <621> guidelines) to ensure consistency in purity assessments. Discrepancies in melting points may arise from polymorphic forms, requiring XRD analysis .

Q. What strategies are effective for derivatizing the methanol group for targeted applications?

Methodological Answer :

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, enhancing lipophilicity for drug delivery studies.
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the methanol to a carboxylic acid, enabling conjugation with amines via EDC/NHS coupling .
  • Protection-Deprotection : Temporarily protect the hydroxyl group with TMSCl for selective functionalization of the amine .

Q. How can researchers assess the compound’s potential toxicity in preclinical studies?

Methodological Answer :

  • In Vitro Assays : Use MTT assays on HepG2 cells to evaluate cytotoxicity. Monitor IC₅₀ values relative to controls .
  • In Silico Predictors : Tools like ProTox-II or ADMETlab estimate oral toxicity (LD₅₀) and hepatotoxicity based on structural fragments .
  • Metabolic Profiling : Incubate with liver microsomes (human or rodent) to identify oxidative metabolites via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.